N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of benzo[b]furan and ammonium tetraphenylborate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate typically involves the acylation of benzo[b]furan derivatives. One common method is the reaction of 2-acetylbenzo[b]furan with tributylamine in the presence of a suitable catalyst. The resulting product is then reacted with tetraphenylborate to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow, gas-phase synthesis techniques. For example, the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst can be optimized for high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the α-position of the benzo[b]furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Acetic anhydride and perchloric acid are commonly used for acylation reactions.
Major Products
The major products formed from these reactions include various acetylated and reduced derivatives of benzo[b]furan, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate involves its interaction with specific molecular targets and pathways. For example, the electrochemical reduction of the compound at a glassy carbon electrode involves the reduction of the carbonyl group to a secondary alcohol, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylbenzo[b]thiophene: Similar structure but contains a sulfur atom instead of oxygen.
2-Acetylindolyl-3-acetic acid: Contains an indole ring instead of a furan ring.
2-Acetylcoumarone: Another acetylated derivative of a heterocyclic compound.
Eigenschaften
Molekularformel |
C46H54BNO2 |
---|---|
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl]-tributylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C22H34NO2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-14-23(15-8-5-2,16-9-6-3)18-20(24)22-17-19-12-10-11-13-21(19)25-22/h1-20H;10-13,17H,4-9,14-16,18H2,1-3H3/q-1;+1 |
InChI-Schlüssel |
JENVCSWHRCTNEO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.